molecular formula C12H14O2 B1423919 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde CAS No. 820237-14-7

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Cat. No.: B1423919
CAS No.: 820237-14-7
M. Wt: 190.24 g/mol
InChI Key: SBXZSQKWZCMHSS-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS: 820237-14-7) is a benzaldehyde derivative featuring a cyclopropylmethoxy group at the 4-position and a methyl substituent at the 3-position of the aromatic ring. This compound is synthesized via multi-step processes, including nucleophilic substitution and oxidation/reduction reactions, as evidenced by protocols involving NaBH4 reductions and column chromatography . Its molecular structure combines the steric bulk of the cyclopropyl group with the electron-donating methyl group, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-6-11(7-13)4-5-12(9)14-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXZSQKWZCMHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696412
Record name 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820237-14-7
Record name 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

O-Alkylation of 3-Methyl-4-Hydroxybenzaldehyde

A common route involves the direct alkylation of 3-methyl-4-hydroxybenzaldehyde with cyclopropylmethanol or cyclopropylmethyl halides in the presence of a base.

Step Reagents & Conditions Description Yield (%) Notes
1 3-Methyl-4-hydroxybenzaldehyde, cyclopropylmethanol, K2CO3, DMF, 80-120°C Nucleophilic substitution to form ether bond 70-85 Reaction time: 6-12 hours
2 Purification by recrystallization or column chromatography Isolation of pure 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde - Purity > 98% by NMR and HPLC

This method benefits from mild reaction conditions and avoids the use of highly toxic reagents. The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the cyclopropylmethanol or its activated derivative.

Use of Cyclopropylmethyl Halides

Alternatively, cyclopropylmethyl bromide or chloride can be used as the alkylating agent to improve reactivity.

Step Reagents & Conditions Description Yield (%) Notes
1 3-Methyl-4-hydroxybenzaldehyde, cyclopropylmethyl bromide, K2CO3, acetone, reflux Williamson ether synthesis via alkyl halide 75-90 Shorter reaction time (4-8 hours)
2 Purification by column chromatography Isolation of product - High selectivity and yield

This approach often leads to higher yields due to the better leaving group ability of halides compared to alcohols.

Multi-Step Synthesis via Halogenated Intermediates

In some advanced synthetic protocols, halogenated hydroxybenzaldehydes (e.g., 3-halo-4-hydroxybenzaldehyde) are first prepared, then reacted with cyclopropylmethanol under basic conditions to afford the ether intermediate. This method can be adapted for further functionalization.

Step Reagents & Conditions Description Yield (%) Notes
1 3-Halo-4-hydroxybenzaldehyde, cyclopropylmethanol, K2CO3, DMF, 90-110°C O-alkylation to form cyclopropylmethoxy derivative 65-80 Suitable for industrial scale
2 Purification and characterization Isolation of pure compound - High purity achievable

This method is referenced in patent literature for related compounds, indicating scalability and environmental compliance by avoiding toxic reagents.

Parameter Typical Conditions Effect on Reaction
Solvent DMF, DMSO, acetone Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate (K2CO3), sodium hydride Deprotonates phenol for ether formation
Temperature 80-120°C Higher temperature increases reaction rate but may cause side reactions
Reaction Time 4-12 hours Longer time improves conversion but may reduce selectivity
Molar Ratios Phenol:alkylating agent = 1:1.2 to 1:2 Excess alkylating agent drives reaction to completion

Purification is typically achieved by:

  • Recrystallization from suitable solvents such as ethyl acetate or hexane mixtures.
  • Column chromatography using silica gel with eluents like hexane/ethyl acetate gradients.
  • Analytical confirmation by NMR, IR, and HPLC to ensure >98% purity.
  • The O-alkylation approach using cyclopropylmethyl halides generally yields higher product purity and yield compared to direct use of cyclopropylmethanol due to better leaving group properties.
  • Use of aprotic polar solvents and potassium carbonate as base is standard, balancing reactivity and environmental safety.
  • Mild reaction conditions avoid decomposition of the aldehyde group, preserving functional integrity.
  • Industrial adaptation includes continuous flow reactors and optimized purification to enhance scalability and reduce waste.
Method Starting Material Alkylating Agent Base Solvent Temp (°C) Yield (%) Notes
Direct alkylation with alcohol 3-Methyl-4-hydroxybenzaldehyde Cyclopropylmethanol K2CO3 DMF 80-120 70-85 Mild, environmentally friendly
Alkylation with alkyl halide 3-Methyl-4-hydroxybenzaldehyde Cyclopropylmethyl bromide K2CO3 Acetone Reflux 75-90 Higher yield, shorter time
Multi-step via halogenated intermediate 3-Halo-4-hydroxybenzaldehyde Cyclopropylmethanol K2CO3 DMF 90-110 65-80 Scalable, patent-supported

The preparation of this compound is efficiently achieved through O-alkylation of hydroxy-substituted benzaldehydes using cyclopropylmethanol or its halide derivatives under basic conditions in polar aprotic solvents. The choice of alkylating agent and reaction parameters influences yield, purity, and scalability. These methods are well-documented in scientific literature and patents, providing robust and environmentally considerate routes suitable for both laboratory synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Cyclopropylmethoxy)-3-methylbenzoic acid.

    Reduction: 4-(Cyclopropylmethoxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(Difluoromethoxy)-3-(Cyclopropylmethoxy)benzaldehyde (CAS: 151103-09-2)
  • Structure : Replaces the 3-methyl group with a difluoromethoxy substituent.
  • Properties : The difluoromethoxy group enhances electron-withdrawing effects, increasing polarity and metabolic stability compared to the methyl group. This compound serves as a key intermediate in the synthesis of roflumilast, a PDE4 inhibitor .
  • Biological Relevance : Demonstrates potent PDE4 inhibition (IC50 ~0.8 nM in human neutrophils), attributed to the synergistic effects of cyclopropylmethoxy and difluoromethoxy groups on target binding .
4-Methoxy-3-methylbenzaldehyde (CAS: Not specified)
  • Structure : Lacks the cyclopropylmethoxy group, substituting it with a methoxy group at the 4-position.
  • Properties: Reduced lipophilicity due to the absence of the cyclopropyl ring. Classified as non-hazardous, contrasting with halogenated analogs that may pose higher toxicity risks .
  • Applications : Primarily used in organic synthesis; lacks the pharmacological relevance seen in PDE4 inhibitors due to the missing cyclopropylmethoxy moiety .
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
  • Structure : Features a hydroxyl group at the 4-position instead of methyl.
  • Reactivity : The hydroxyl group increases susceptibility to oxidation, necessitating protective strategies during synthesis. This compound is a precursor to more complex derivatives, such as methyl esters .
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde (CAS: 1289015-59-3)
  • Structure : Introduces a nitro group at the 2-position.
  • Properties : The nitro group renders the aromatic ring electron-deficient, altering reactivity in nucleophilic substitutions. This compound is used in specialized coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Estimated) Solubility
4-(Cyclopropylmethoxy)-3-methylbenzaldehyde 190.24 3-Me, 4-Cyclopropylmethoxy ~2.8 Low in water
4-(Difluoromethoxy)-3-(Cyclopropylmethoxy)benzaldehyde 242.22 4-OCF2H, 3-Cyclopropylmethoxy ~3.1 Moderate in DMSO
4-Methoxy-3-methylbenzaldehyde 164.20 3-Me, 4-OMe ~1.5 Moderate in EtOH
5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde 237.21 2-NO2, 5-Cyclopropylmethoxy ~2.3 Low in water

Key Research Findings

  • Steric Effects : The cyclopropyl group in this compound enhances steric hindrance, reducing undesired side reactions in multi-step syntheses .
  • Metabolic Stability : Difluoromethoxy analogs show prolonged half-lives in vivo compared to methyl-substituted compounds, making them preferable for drug development .

Biological Activity

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities and their implications.

Antibacterial Activity

Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans14100
Aspergillus niger11100

The antifungal mechanism is likely related to the inhibition of ergosterol biosynthesis, essential for fungal cell membrane integrity.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly in breast cancer cell lines.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line revealed that the compound induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

Treatment Cell Viability (%) Caspase Activation
Control100-
Compound (50 µM)65Caspase-3: +++
Compound (100 µM)45Caspase-3: ++++

The results indicate a dose-dependent reduction in cell viability, suggesting a promising avenue for further research into its use as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption in gastrointestinal tract.
  • Distribution : Moderate distribution across tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine as metabolites.

Q & A

Q. What are the common synthetic routes for preparing 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution. For example, 3-methyl-4-hydroxybenzaldehyde reacts with (bromomethyl)cyclopropane in polar solvents (e.g., DMF) using a base (e.g., K₂CO₃) to substitute the hydroxyl group with the cyclopropylmethoxy moiety . Temperature (60–80°C) and reaction time (6–12 hrs) are optimized to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Characterization by ¹H/¹³C NMR and FTIR confirms structural integrity .

Q. Which analytical techniques are critical for characterizing this compound, and how are data discrepancies addressed?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at ~10 ppm, cyclopropyl protons at 0.5–1.5 ppm) .
  • FTIR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
  • HPLC-MS : Validates purity and molecular weight. Discrepancies in spectral data (e.g., unexpected splitting) are resolved by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and comparing with computational predictions (e.g., ChemDraw simulations) .

Advanced Research Questions

Q. How do the electronic effects of the cyclopropylmethoxy and methyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropylmethoxy group is electron-withdrawing due to the strained cyclopropane ring, polarizing the benzene ring and directing electrophilic substitution to the ortho/para positions relative to the methoxy group. The methyl group at position 3 sterically hinders reactions at adjacent sites. For Suzuki-Miyaura couplings, the aldehyde group acts as an electrophilic partner, while Pd catalysts (e.g., Pd(PPh₃)₄) enable selective aryl-aryl bond formation. DFT calculations (e.g., Gaussian 09) model charge distribution to predict reactive sites .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage in pharmacological studies?

  • Methodological Answer : Degradation is minimized by:
  • Storage Conditions : Amber vials at –20°C under argon to prevent light/oxygen exposure.
  • Stabilizers : Addition of radical scavengers (e.g., BHT at 0.01% w/v) inhibits aldehyde oxidation to carboxylic acids.
  • Periodic Analysis : HPLC monitoring (C18 column, acetonitrile/water mobile phase) tracks degradation products. If >5% impurity forms, repurification via flash chromatography is advised .

Q. How does this compound interact with cellular redox enzymes, and what experimental models validate these mechanisms?

  • Methodological Answer : The compound disrupts redox homeostasis by inhibiting superoxide dismutase (SOD) and glutathione reductase (GR). In vitro assays (e.g., recombinant human SOD/GR) quantify IC₅₀ values via spectrophotometric monitoring of enzyme activity (e.g., SOD: cytochrome c reduction inhibition; GR: NADPH oxidation at 340 nm). In vivo models (e.g., murine fibroblasts) treated with the compound show elevated ROS levels (measured via DCFDA fluorescence), confirming oxidative stress .

Contradiction Analysis & Optimization

Q. How should researchers resolve conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
  • Consistent Cell Lines : Use authenticated cells (e.g., HEK293 from ATCC) with matched passage numbers.
  • Dose-Response Curves : Test 0.1–100 µM ranges in triplicate.
  • Control Compounds : Include rotenone (mitochondrial inhibitor) and N-acetylcysteine (antioxidant) to benchmark effects. Meta-analysis of published data (e.g., Web of Science) identifies trends, while molecular docking (AutoDock Vina) explores binding affinity variations across homologs .

Q. What reaction conditions optimize the regioselective reduction of the aldehyde group without affecting the cyclopropylmethoxy moiety?

  • Methodological Answer : Selective reduction to the primary alcohol is achieved using NaBH₄ in MeOH at 0°C (1 hr, 90% yield). Alternative methods:
  • Catalytic Transfer Hydrogenation : Pd/C with ammonium formate in THF (room temperature, 2 hrs).
  • Chelation Control : Use CeCl₃·7H₂O with NaBH₄ to stabilize the aldehyde intermediate. Monitor by TLC (hexane:EtOAc 7:3); quenching with acetone ensures no over-reduction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Reactant of Route 2
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4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

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